molecular formula C12H18N2O2 B14453152 1,1-Dicyano-2,2-dimethylpropyl 2,2-dimethylpropanoate CAS No. 72806-56-5

1,1-Dicyano-2,2-dimethylpropyl 2,2-dimethylpropanoate

Cat. No.: B14453152
CAS No.: 72806-56-5
M. Wt: 222.28 g/mol
InChI Key: DABUQENEGWDUJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1-Dicyano-2,2-dimethylpropyl 2,2-dimethylpropanoate is an organic compound with the molecular formula C12H18N2O2 It is known for its unique structure, which includes two cyano groups and two dimethylpropyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Dicyano-2,2-dimethylpropyl 2,2-dimethylpropanoate typically involves the esterification of 2,2-dimethylpropanoic acid with 1,1-dicyano-2,2-dimethylpropanol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as chromatography, can further improve the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

1,1-Dicyano-2,2-dimethylpropyl 2,2-dimethylpropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the cyano groups to amines.

    Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be employed in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

1,1-Dicyano-2,2-dimethylpropyl 2,2-dimethylpropanoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,1-Dicyano-2,2-dimethylpropyl 2,2-dimethylpropanoate involves its interaction with various molecular targets and pathways. The cyano groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The ester group can undergo hydrolysis, releasing the corresponding alcohol and acid, which can further participate in biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    1,1-Dimethylpropyl 2,2-dimethylpropanoate: Similar structure but lacks cyano groups.

    2,2-Dimethylpropyl 2-methylpropanoate: Different substitution pattern on the ester group.

    1,2-Dimethylpropyl propanoate: Different positioning of the methyl groups.

Uniqueness

1,1-Dicyano-2,2-dimethylpropyl 2,2-dimethylpropanoate is unique due to the presence of both cyano and ester functional groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

72806-56-5

Molecular Formula

C12H18N2O2

Molecular Weight

222.28 g/mol

IUPAC Name

(1,1-dicyano-2,2-dimethylpropyl) 2,2-dimethylpropanoate

InChI

InChI=1S/C12H18N2O2/c1-10(2,3)9(15)16-12(7-13,8-14)11(4,5)6/h1-6H3

InChI Key

DABUQENEGWDUJI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)OC(C#N)(C#N)C(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.